molecular formula C9H13FN2 B13058131 1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine

1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine

Cat. No.: B13058131
M. Wt: 168.21 g/mol
InChI Key: IPMLIWRGBNNSGU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine (CAS: See COA

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3

InChI Key

IPMLIWRGBNNSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CN)N

Origin of Product

United States

Preparation Methods

Nitration of 3-Fluoro-5-methylbenzene

  • The first key step is nitration of 3-fluoro-5-methylbenzene to introduce a nitro group, typically at the position ortho or para to the methyl group, depending on conditions.
  • Nitration is performed using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration and maintain regioselectivity.
  • This step yields 3-fluoro-5-methyl-nitrobenzene as an intermediate.

Reduction of Nitro Group to Amine

  • The nitro group is then reduced to an amine group to form 3-fluoro-5-methyl-aniline.
  • Common reducing agents include catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst or chemical reductions with tin(II) chloride or iron in acidic medium.
  • The reduction conditions are optimized to achieve complete conversion while preserving the fluorine substituent.

Introduction of the Ethane-1,2-diamine Side Chain

Alkylation with Ethylene Oxide

  • The aniline intermediate undergoes alkylation with ethylene oxide to introduce the ethane-1,2-diamine moiety.
  • The reaction involves nucleophilic attack of the amine nitrogen on the epoxide ring of ethylene oxide, opening it and forming the 1,2-diaminoethyl side chain.
  • This step is typically conducted under basic conditions or with a catalyst to promote ring opening and to control regioselectivity.
  • Industrial methods optimize temperature, solvent, and stoichiometry to maximize yield and purity.

Alternative Reductive Amination Route

  • Another synthetic route involves reductive amination of 3-fluoro-5-methylbenzaldehyde with ethylenediamine or ammonia derivatives.
  • This method uses catalytic hydrogenation or metal catalysts such as ruthenium-cobalt on alumina (RuCo/Al2O3) under elevated temperature (150–240 °C) and hydrogen pressure.
  • The reductive amination proceeds via formation of an imine intermediate followed by hydrogenation to the diamine.
  • This approach benefits from fewer steps and can be adapted for greener catalytic processes.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Nitration HNO3/H2SO4, 0–60 °C Control temperature to avoid over-nitration
Nitro reduction H2, Pd/C catalyst or SnCl2/acid Preserve fluorine substituent
Alkylation with ethylene oxide Ethylene oxide, base or catalyst, mild heat Ring-opening nucleophilic substitution
Reductive amination (alt.) RuCo/Al2O3 catalyst, 150–240 °C, H2 pressure Borrowing hydrogen methodology

Chemical Reaction Mechanism Insights

  • The nitration step involves electrophilic aromatic substitution, where the nitronium ion (NO2+) attacks the activated aromatic ring.
  • Reduction of the nitro group proceeds through stepwise hydrogenation to hydroxylamine and then to amine.
  • Alkylation with ethylene oxide is a nucleophilic ring-opening reaction facilitated by the lone pair on the amine nitrogen.
  • Reductive amination uses borrowing hydrogen or hydrogen transfer methodology: dehydrogenation of the alcohol or aldehyde, imine formation with amine, and hydrogenation of imine to amine.

Purification and Yield Considerations

  • After synthesis, purification typically involves extraction, crystallization, or chromatographic methods to isolate the target diamine.
  • Yields reported in literature for multi-step synthesis range from moderate to high (up to ~85% over three steps).
  • Purity is confirmed by NMR, HPLC, and elemental analysis; typical melting points and spectral data are consistent with the expected structure.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Classical nitration-reduction-alkylation Nitration → reduction → alkylation with ethylene oxide Well-established, versatile Multi-step, moderate complexity
Reductive amination of aldehyde Aldehyde + ethylenediamine + catalytic hydrogenation Fewer steps, potentially greener Requires high-pressure hydrogenation
Catalytic borrowing hydrogen Alcohol dehydrogenation + imine formation + hydrogenation Green chemistry approach, efficient Catalyst cost and optimization needed

Research Findings and Industrial Relevance

  • The fluorinated aromatic diamine is valuable in medicinal chemistry due to enhanced bioavailability and lipophilicity imparted by fluorine.
  • Industrial synthesis focuses on optimizing yield, purity, and cost-effectiveness, often employing catalytic reductive amination.
  • Recent advances include green catalytic systems and microwave-assisted synthesis to reduce reaction times and environmental impact.
  • The compound serves as an intermediate for pharmaceuticals, agrochemicals, and specialty materials.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and the ethane-1,2-diamine moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine can be contextualized by comparing it with related ethane-1,2-diamine derivatives (Table 1). Key distinctions arise from substituent effects on electronic properties, lipophilicity, and applications.

Table 1: Comparative Analysis of Ethane-1,2-diamine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 3-F, 5-CH₃ 198.22* Potential ligand in coordination chemistry; pharmaceutical intermediate
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine 3-Cl, 5-F 188.63 Discontinued availability; research use
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-F, 3-CF₃ 222.19 Enhanced lipophilicity; potential biological activity
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Quinoline substituent - Antiproliferative and antiplasmodial applications
N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine Pyridine-based Schiff base - Zinc(II) complexes; catalytic and structural studies

*Calculated based on molecular formula C₉H₁₂FN₂.

Key Comparative Insights

In contrast, chloro (3-Cl) and trifluoromethyl (3-CF₃) groups are electron-withdrawing, altering redox behavior and ligand-metal binding affinities . Fluorine (3-F) enhances metabolic stability and bioavailability in pharmaceutical contexts, a feature shared with the 5-fluoro substituent in ’s compound .

Lipophilicity and Pharmacological Potential The trifluoromethyl group in ’s derivative significantly increases lipophilicity (ClogP ≈ 3.5), favoring membrane permeability in drug design compared to the target compound’s methyl group (ClogP ≈ 2.1*) . Quinoline-containing diamines (e.g., N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine) exhibit antiproliferative activity, underscoring the role of aromatic heterocycles in medicinal chemistry .

Synthetic and Stability Considerations

  • Diamines with electron-withdrawing substituents (e.g., Cl, CF₃) may exhibit greater stability under physiological conditions compared to alkyl-substituted analogs, as seen in the discontinued status of the chloro-fluoro derivative () due to synthesis or stability challenges .
  • Schiff base derivatives (e.g., N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine) demonstrate hydrolytic cleavage to form stable ligands for Zn(II) and Cu(II) complexes, highlighting their versatility in catalysis and material science .

Applications in Coordination Chemistry Ethane-1,2-diamines with pyridine or thiophene moieties (e.g., ’s thienyl derivative) form stable chelates with transition metals, useful in nuclear reprocessing and sensor technologies . The target compound’s methyl and fluorine substituents could modulate steric and electronic environments in metal complexes, influencing catalytic activity or separation efficiency .

Biological Activity

1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine is an organic compound notable for its unique structure, which includes a fluorinated aromatic ring and an ethane-1,2-diamine moiety. Its molecular formula is C9H12FN2\text{C}_9\text{H}_{12}\text{F}\text{N}_2, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • A fluorine atom that enhances biological activity.
  • A methyl group attached to the phenyl ring, affecting its reactivity.
  • An ethane-1,2-diamine group that can form hydrogen bonds with biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom significantly enhances its binding affinity, making it a candidate for therapeutic applications in modulating neurotransmission and metabolic pathways.

This compound acts by:

  • Inhibiting specific enzymes involved in pain and inflammation pathways.
  • Modulating signaling pathways related to cellular processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for certain enzymes. For example:

  • It has shown potential in inhibiting enzymes related to inflammatory responses, thereby suggesting its use in treating conditions such as arthritis and other inflammatory diseases.

Neurotransmission Modulation

Studies have suggested that this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

Case Studies

Several case studies illustrate the compound's potential:

  • Pain Management : In vitro studies demonstrated that this compound inhibited the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This inhibition suggests a pathway for developing analgesic medications.
  • Cancer Research : Preliminary investigations into the compound's antiproliferative effects revealed that it may inhibit cancer cell growth. Specific assays indicated that it could reduce viability in various cancer cell lines by modulating apoptotic pathways .

Comparative Analysis

To understand the relative efficacy of this compound compared to similar compounds, a table summarizing key structural analogs and their biological activities is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundFluorinated aromatic ring + ethane diamineEnzyme inhibition; anti-inflammatory
2-(4-amino-methylphenyl)-5-fluorobenzothiazoleFluorinated benzothiazole structureAntiproliferative; cancer treatment
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamineTrifluoromethyl group + ethane diamineEnzyme inhibition; potential drug candidate

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